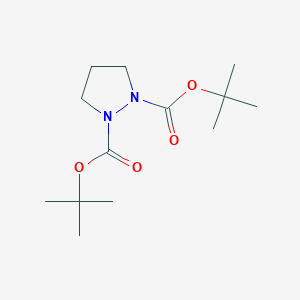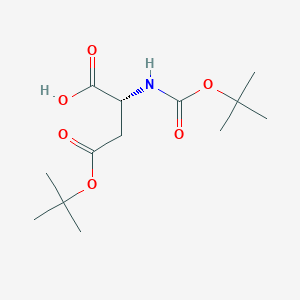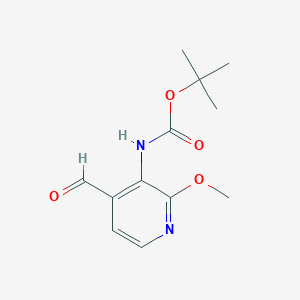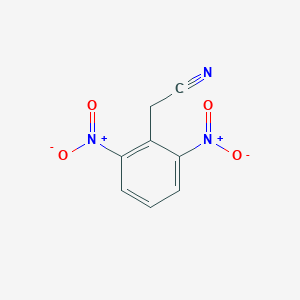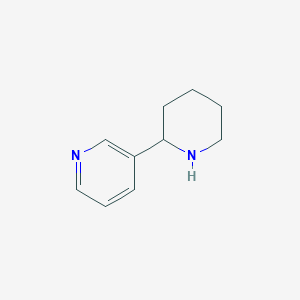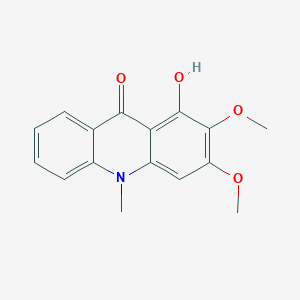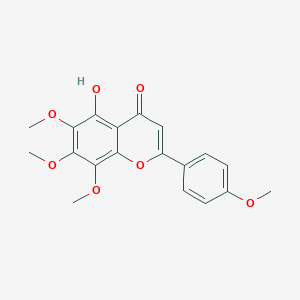
Gardenin B
Overview
Description
Gardenin B is a naturally occurring flavonoid isolated from plants such as Baccharis scandens and Gardenia jasminoides . It exhibits potent anti-proliferative activity against various human cancer cell lines . This compound is a tetramethoxyflavone, specifically 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one .
Mechanism of Action
Target of Action
Gardenin B, a naturally occurring flavonoid, has been identified to primarily target Ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme (DUB) that is highly expressed in various malignant cancers, suggesting its role as a prognostic marker of cancers and a potential drug target for oncotherapy .
Mode of Action
This compound interacts with USP7, inhibiting its activity . Molecular docking and molecular dynamics simulations have revealed the combined mechanism between USP7 and this compound . The complex formed by this compound and USP7 had the optimal binding conformation, with π-π interactions between this compound and His461 and Phe409, and hydrogen bond interactions between this compound and Leu406 playing an important role in maintaining the close binding of the complexes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the USP7/p53 pathway . By inhibiting USP7, this compound can activate the p53 signaling pathway in cells . This pathway plays a crucial role in controlling cell proliferation and apoptosis, thereby influencing the growth of cancer cells.
Result of Action
This compound exhibits cytotoxicity in HCT116 cells, a type of human colon cancer cell . Preliminary in vitro studies disclosed its antiproliferative activity and activated the p53 signaling pathway in these cells . Moreover, this compound-induced cell death in human leukemia cells involves multiple caspases .
Biochemical Analysis
Biochemical Properties
Gardenin B plays a significant role in biochemical reactions, particularly as an inhibitor of ubiquitin-specific protease 7 (USP7). This enzyme is involved in the deubiquitination process, which regulates the degradation of proteins within the cell. This compound interacts with USP7 by binding to its catalytic active site, thereby inhibiting its activity. This interaction is crucial as it leads to the stabilization of the tumor suppressor protein p53, which is often degraded in cancer cells. The binding of this compound to USP7 involves π-π interactions with histidine 461 and phenylalanine 409, as well as hydrogen bonds with leucine 406 .
Cellular Effects
This compound has been shown to exert cytotoxic effects on various types of cancer cells. In particular, it has demonstrated antiproliferative activity in HCT116 colon cancer cells. The compound activates the p53 signaling pathway, leading to cell cycle arrest and apoptosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of USP7 and stabilizing p53 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with USP7, leading to the inhibition of the enzyme’s deubiquitination activity. This inhibition results in the accumulation of ubiquitinated proteins, including p53, which in turn activates the p53 signaling pathway. The activation of this pathway induces the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting its anticancer effects. The binding interactions of this compound with USP7 are stabilized by π-π interactions and hydrogen bonds, ensuring a strong and specific inhibition of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against USP7. Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy. Long-term studies have shown that this compound can induce sustained activation of the p53 signaling pathway, leading to prolonged antiproliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit USP7 and activate the p53 signaling pathway without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes such as USP7, leading to the inhibition of deubiquitination and the accumulation of ubiquitinated proteins. This interaction affects metabolic flux and metabolite levels, particularly those related to protein degradation and turnover. The stabilization of p53 by this compound also influences metabolic pathways involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to USP7 and other cellular proteins. This compound’s distribution within the cell ensures its availability for inhibiting USP7 and activating the p53 signaling pathway, thereby exerting its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with USP7 and other biomolecules. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to USP7 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, ensuring its effective interaction with USP7 and other target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gardenin B can be synthesized through the demethylation of tangeretin, a related flavonoid. The process involves the use of specific demethylases, such as 2-oxoglutarate-dependent dioxygenases, which catalyze the 7-O-demethylation of methoxylated flavones .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources like Gardenia jasminoides. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Gardenin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized flavonoid derivatives.
Reduction: Formation of dihydroflavone derivatives.
Substitution: Formation of substituted flavonoid derivatives with various functional groups.
Scientific Research Applications
Gardenin B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Tangeretin: A related flavonoid with similar structural features but lacks the hydroxyl group at position 5.
Nobiletin: Another tetramethoxyflavone with different substitution patterns on the flavone backbone.
Pectolinarigenin: A flavonoid with similar anti-cancer properties but different structural features.
Uniqueness of Gardenin B: this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its potent anti-proliferative activity and ability to inhibit USP7 . This makes it a valuable compound for further research and development in cancer therapeutics.
Properties
IUPAC Name |
5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEVSYZNYDZSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182260 | |
| Record name | Gardenin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2798-20-1 | |
| Record name | Gardenin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardenin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardenin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gardenin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARDENIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E89KN5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)


![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

